

Potential off-target effects of BAY1125976

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Compound of Interest

Compound Name: BAY1125976

Cat. No.: B605920

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Technical Support Center: BAY1125976

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **BAY1125976**, a selective allosteric inhibitor of AKT1 and AKT2.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **BAY1125976**?

BAY1125976 is a potent and selective allosteric inhibitor of the serine/threonine kinases AKT1 and AKT2.^{[1][2]} It binds to an allosteric pocket formed by the kinase and pleckstrin homology (PH) domains of inactive AKT, which prevents its phosphorylation by the upstream kinase PDK1.^{[2][3]} This mechanism of action is distinct from ATP-competitive inhibitors and contributes to its high selectivity. The inhibition of AKT1/2 leads to a downstream blockade of the PI3K/AKT/mTOR signaling pathway, which can induce apoptosis and reduce cell proliferation in tumor cells where this pathway is overactive.^[4]

Q2: What is the selectivity profile of **BAY1125976** against AKT isoforms and other kinases?

BAY1125976 is highly selective for AKT1 and AKT2 over AKT3.^{[1][4][5]} Extensive kinase profiling has demonstrated the high selectivity of **BAY1125976**. In broad screening panels of over 450 kinases, **BAY1125976** did not show significant inhibition of other kinases at a concentration of 10 μ M, indicating a very low potential for off-target kinase effects.

Q3: What are the potential on-target toxicities observed with **BAY1125976** in clinical settings?

In a Phase I clinical trial in patients with advanced solid tumors, the most common treatment-related adverse events were elevations in liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (AP), and γ -glutamyltransferase (γ -GT).^[6]^[7] Hyperglycemia was also observed, although less frequently.^[7] These effects are considered to be on-target toxicities resulting from the inhibition of the crucial PI3K/AKT/mTOR pathway in non-cancerous tissues like the liver, where it plays a key role in metabolic processes.

Troubleshooting Guide

Issue 1: Unexpected Cell Viability or Proliferation Results

If you observe unexpected results in your cell viability or proliferation assays, consider the following:

- **Cell Line Sensitivity:** The sensitivity of different cell lines to **BAY1125976** can vary. Cell lines with activating mutations in the PI3K/AKT/mTOR pathway, such as PIK3CA mutations or loss of PTEN, are generally more sensitive.^[4]
- **On-Target Toxicity:** At higher concentrations or with prolonged exposure, **BAY1125976** may induce cytotoxicity even in cell lines that are not driven by the PI3K/AKT pathway due to the essential role of AKT in normal cell survival.

Issue 2: Investigating Potential Hepatotoxicity in Preclinical Models

Given the clinical observations of elevated liver enzymes, it is prudent to assess the potential for hepatotoxicity in preclinical models.

- **Experimental Approach:** An in vitro hepatotoxicity assay using primary hepatocytes or liver-derived cell lines (e.g., HepG2) can be employed. This allows for the assessment of key cytotoxicity markers.

Issue 3: Observing Alterations in Glucose Metabolism

The on-target inhibition of AKT can lead to changes in glucose metabolism, as observed with hyperglycemia in clinical trials.

- Experimental Approach: A glucose uptake assay can be performed in your cell model to determine if **BAY1125976** affects the cellular uptake of glucose. This is particularly relevant as AKT2 is a key regulator of insulin-stimulated glucose uptake.

Quantitative Data

Table 1: In Vitro Potency of **BAY1125976** against AKT Isoforms

Target	IC50 (nM) at 10 μ M ATP	IC50 (nM) at 2 mM ATP
AKT1	5.2	44
AKT2	18	36
AKT3	427	Not Reported

Data sourced from Selleck Chemicals product page.[\[1\]](#)

Experimental Protocols

Protocol 1: General In Vitro Hepatotoxicity Assay

This protocol provides a general framework for assessing the hepatotoxicity of **BAY1125976** in a cell-based assay.

1. Cell Culture:

- Culture primary hepatocytes or a suitable liver cell line (e.g., HepG2) in appropriate media and conditions until they reach a confluent monolayer in a multi-well plate.

2. Compound Treatment:

- Prepare a dilution series of **BAY1125976** in culture medium.
- Remove the old medium from the cells and add the medium containing the different concentrations of **BAY1125976**. Include a vehicle control (e.g., DMSO).
- Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours).

3. Cytotoxicity Assessment:

- At the end of the incubation, assess cell viability using a standard method such as:
- MTT Assay: Measures mitochondrial metabolic activity.
- LDH Release Assay: Measures lactate dehydrogenase released from damaged cells into the culture medium.
- ATP Assay: Measures the intracellular ATP content as an indicator of cell viability.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the results to determine the IC₅₀ (concentration at which 50% of cell viability is lost).

Protocol 2: General Glucose Uptake Assay

This protocol outlines a general method for measuring glucose uptake in cells treated with **BAY1125976**.

1. Cell Culture and Serum Starvation:

- Plate cells in a multi-well format and allow them to adhere and grow.
- Before the assay, serum-starve the cells for a defined period (e.g., 4-16 hours) in a low-glucose medium to increase the sensitivity of the glucose uptake measurement.

2. Compound Treatment and Insulin Stimulation:

- Pre-incubate the cells with different concentrations of **BAY1125976** for a specified time.
- To measure insulin-stimulated glucose uptake, add insulin to the appropriate wells and incubate for a short period (e.g., 15-30 minutes).

3. Glucose Uptake Measurement:

- Add a fluorescently-labeled glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., ³H-2-deoxyglucose) to the cells and incubate for a defined time (e.g., 10-60 minutes).
- Stop the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

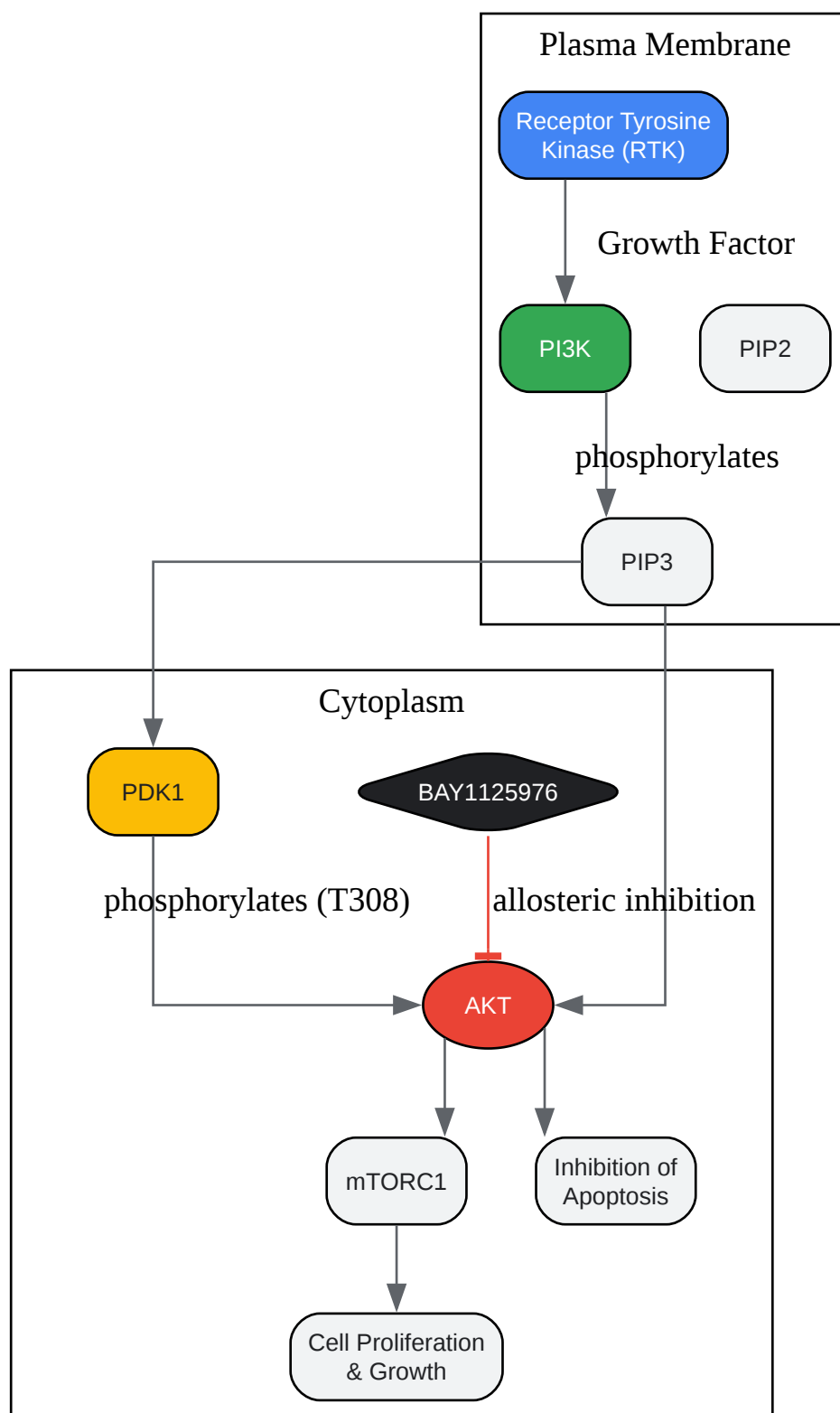
4. Detection:

- If using a fluorescent analog, lyse the cells and measure the fluorescence using a plate reader.
- If using a radiolabeled analog, lyse the cells and measure the radioactivity using a scintillation counter.

5. Data Analysis:

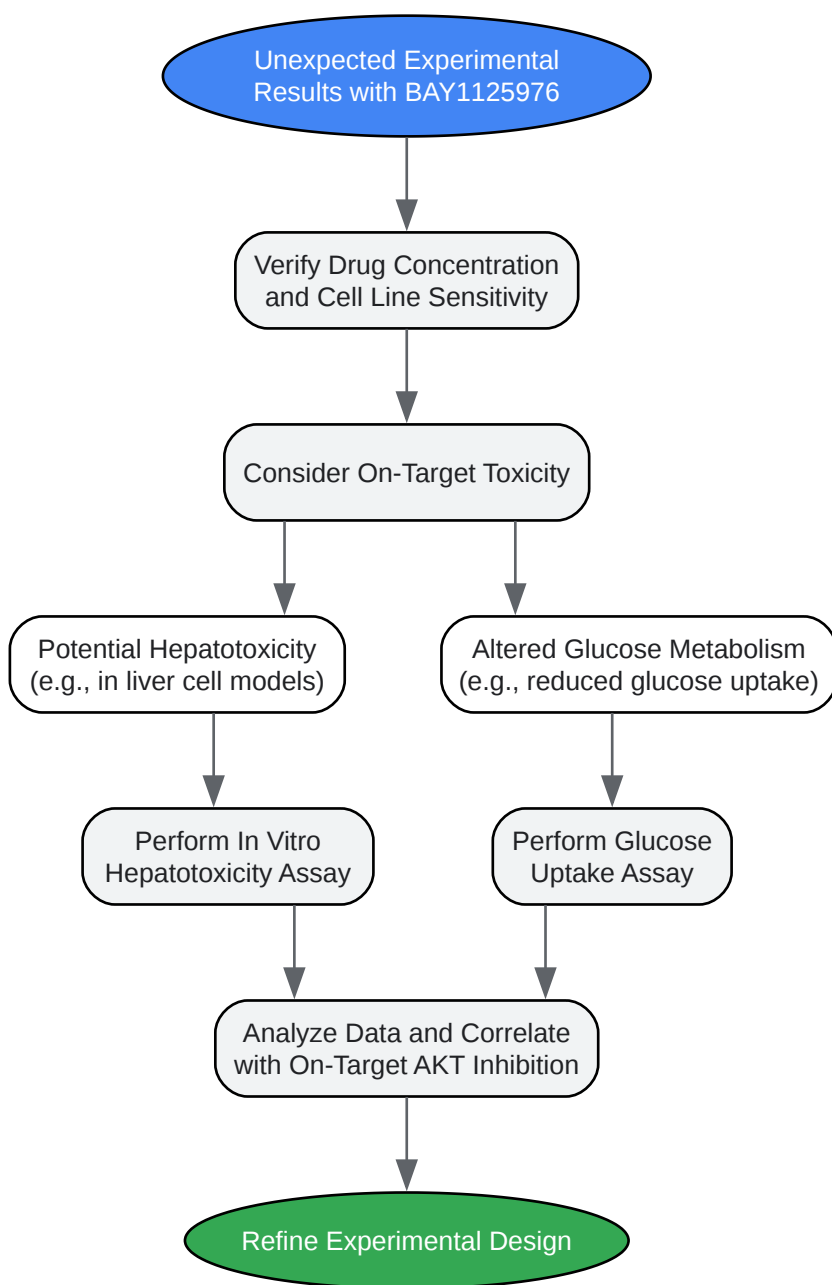
- Normalize the glucose uptake signal to the protein concentration in each well.
- Compare the glucose uptake in **BAY1125976**-treated cells to the vehicle-treated controls, both in the presence and absence of insulin.

Visualizations



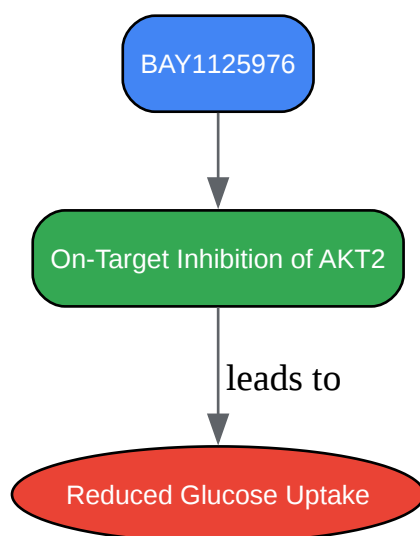
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Caption: PI3K/AKT Signaling Pathway and Inhibition by **BAY1125976**.



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Caption: Troubleshooting Workflow for Unexpected Results with **BAY1125976**.



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Caption: Relationship between On-Target AKT2 Inhibition and Glucose Metabolism.

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